N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiophene-2-carboxamide
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Description
Scientific Research Applications
Antibacterial Agents : Novel analogs of compounds with a benzo[d]thiazol-2-yl moiety have been designed and synthesized, displaying promising antibacterial activity especially against Staphylococcus aureus and Bacillus subtilis. These compounds were also assessed for their cytotoxic activity against mammalian cell lines, indicating non-cytotoxic concentrations for antibacterial activity (Palkar et al., 2017).
Anticancer Evaluation : Research on thiadiazole scaffold and benzamide groups has revealed novel compounds synthesized under microwave irradiation. These compounds exhibited promising in vitro anticancer activity against several human cancer cell lines. A molecular docking study suggested a probable mechanism of action, and ADMET properties prediction indicated good oral drug-like behavior (Tiwari et al., 2017).
Antimicrobial and Docking Studies : The synthesis of thiophene-2-carboxamides and their characterization and antimicrobial evaluation have been documented. Molecular docking studies were performed to understand the interaction of these molecules with microbial targets (Talupur et al., 2021).
Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone have been synthesized and tested for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. Some compounds showed significant activities, suggesting potential for development as drugs (Abu‐Hashem et al., 2020).
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-9-6-13(21-8-9)14(18)15-10-4-5-11-12(7-10)17(3)22(19,20)16(11)2/h4-8H,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRFDIZWHKUYPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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